REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([C:14]([F:17])([F:16])[F:15])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH2:18]([OH:20])[CH3:19]>>[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([C:14]([F:17])([F:16])[F:15])=[CH:7][C:3]=1[C:4]([O:20][CH2:18][CH3:19])=[O:5]
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Name
|
2-chloro-3-nitro-5-trifluoromethylbenzoyl chloride
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Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C=C1[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporating to dryness
|
Type
|
FILTRATION
|
Details
|
the pasty solid is purified by filtration on silica (eluent: dichloromethane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OCC)C=C(C=C1[N+](=O)[O-])C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |